molecular formula C5H6N4 B8461753 1-Cyano-1-(1,2,4-triazol-1-yl)ethane

1-Cyano-1-(1,2,4-triazol-1-yl)ethane

Cat. No.: B8461753
M. Wt: 122.13 g/mol
InChI Key: NCEXELLTUMJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-1-(1,2,4-triazol-1-yl)ethane is a useful research compound. Its molecular formula is C5H6N4 and its molecular weight is 122.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)propanenitrile

InChI

InChI=1S/C5H6N4/c1-5(2-6)9-4-7-3-8-9/h3-5H,1H3

InChI Key

NCEXELLTUMJYSI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=NC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this example, a mixture containing 13.47 gms (0.195 mole) of 1,2,4-triazole and 10.53 gms (0.195 mole) of sodium methoxide in 200 mls of dimethylforamide was refluxed until no further evolution of the methanol by-product was observed. The reaction mixture was then cooled to 0° C. and then 19.23 gms of 2-chloropropionitrile dissolved in 25 mls of dimethylforamide were added dropwise with stirring. The mixture was then stirred overnight (about 12 to 14 hours) at room temperature and then filtered. The dimethylforamide was then removed by vacuum evaporation. The residue was dissolved in methylene chloride and filtered through neutralized silica gel. The filtrate was evaporated affording 16.73 gms of the title compound as a brown liquid.
Quantity
13.47 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.23 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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